molecular formula C6H8KNO3 B1591365 2-Propenoic acid, potassium salt (1:1), polymer with 2-propenamide CAS No. 31212-13-2

2-Propenoic acid, potassium salt (1:1), polymer with 2-propenamide

Cat. No. B1591365
CAS RN: 31212-13-2
M. Wt: 181.23 g/mol
InChI Key: HNXHILBJDFONSX-UHFFFAOYSA-M
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Description

“2-Propenoic acid, potassium salt (1:1), polymer with 2-propenamide” is a type of polymer that is a sodium salt of a polymer consisting of acrylic acid, methacrylic acid or one of their simple esters . It is a type of vinyl polymer and is used in the manufacture of plastics, paint formulations, and other products . It is also known as Acrylamide/sodium acrylate copolymer .


Synthesis Analysis

The synthesis of this polymer is usually carried out through free radical polymerization . The specific steps include polymer synthesis, solvent evaporation, and curing .


Molecular Structure Analysis

The molecular formula of this polymer is (C3H5NO.C3H4O2.NA)x . Based on the type and intended use of the copolymer, the molecular weight would likely range from 100,000 to >3,000,000 g/mol .


Chemical Reactions Analysis

As a polymer, “2-Propenoic acid, potassium salt (1:1), polymer with 2-propenamide” is expected to have low reactivity. It is not expected to degrade substantially under environmental conditions .


Physical And Chemical Properties Analysis

This polymer is an off-white to tan, free-flowing powder . It is of low toxicity to environmental receptors and is not expected to bioaccumulate or bioconcentrate . It is also known for its good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .

properties

IUPAC Name

potassium;prop-2-enamide;prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO.C3H4O2.K/c2*1-2-3(4)5;/h2H,1H2,(H2,4,5);2H,1H2,(H,4,5);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXHILBJDFONSX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N.C=CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White granules; [Sigma-Aldrich MSDS]
Record name Poly(acrylamide-co-acrylic acid) potassium salt
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Product Name

Potassium;prop-2-enamide;prop-2-enoate

CAS RN

31212-13-2
Record name 2-Propenoic acid, potassium salt (1:1), polymer with 2-propenamide
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Record name 2-PROPENOIC ACID, POTASSIUM SALT, POLYMER WITH 2-PROPENAMIDE
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Synthesis routes and methods I

Procedure details

In a polymerization vessel, 0.9 g methylene bisacrylamide and 192 g acrylamide were dissolved in 500 g water first and mixed with 84 g acrylic acid. Then, the monomer solution was neutralized with 102 g potassium hydroxide solution (45%), cooled to 10° C. and blown out with nitrogen. After addition of the catalyst solutions (1.6 g sodium peroxidisulfate, 0.2 g hydrogen peroxide (35%) and 0.01 g ascorbic acid) and 10 g 2,2'-azobis(2-methyl-propionamidine)dihydrochloride used as blowing agent, the polymerization was initiated. Thorough mixing of the catalyst solutions with the monomer solution is a precondition for a homogeneous polymerization in the whole polymer block. The maximum temperature of 100° C. (in a well-insulated polymerization vessel) was reached within 10 minutes. After completed polymerization, the polymer gel was crumbled, dried at 120° C. and ground to the desired size fraction. A cross-linked potassium acrylate/acrylamide copolymer was obtained which had a porous structure resulting from the entrapped nitrogen bubbles.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0.01 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
192 g
Type
reactant
Reaction Step Four
Name
methylene bisacrylamide
Quantity
0.9 g
Type
solvent
Reaction Step Four
Name
Quantity
500 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The copolymer may be manufactured as follows: a water phase containing 199.1 g of acrylamide, 84.5 g of acrylic acid, 3.0 g of ethylenediaminetetraacetic acid, 0.2 g of potassium bromate, 60.3 g of potassium hydroxide and 342 g of water is homogenized with an oil phase containing 240 g of oil, 20 g of sorbitan monooleate, 0.2 g of 2,2'-azobis-(isobutyronitrile). The emulsion is then transferred to a suitable reaction vessel with stirring and is sparged with nitrogen. Polymerization is initiated and sustained by continuously adding a solution of sodium metabisulfite throughout the exotherm. The cooling is provided to maintain the temperature of the system between 35° C.-45° C. The polymerization is completed in about 6-10 hours to give an emulsion product of acrylamide/potassium acrylate copolymer. To produce a self-inverting product, 24 g of a breaker system composed of a 1.75:1 blend of the reaction product of nonylphenol with 6 moles of ethylene oxide and the reaction product of dinonylphenol with 24 moles of ethylene oxide is added.
Quantity
199.1 g
Type
reactant
Reaction Step One
Quantity
84.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
60.3 g
Type
reactant
Reaction Step One
Name
Quantity
342 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propenoic acid, potassium salt (1:1), polymer with 2-propenamide
Reactant of Route 2
2-Propenoic acid, potassium salt (1:1), polymer with 2-propenamide
Reactant of Route 3
2-Propenoic acid, potassium salt (1:1), polymer with 2-propenamide
Reactant of Route 4
2-Propenoic acid, potassium salt (1:1), polymer with 2-propenamide
Reactant of Route 5
2-Propenoic acid, potassium salt (1:1), polymer with 2-propenamide
Reactant of Route 6
2-Propenoic acid, potassium salt (1:1), polymer with 2-propenamide

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